molecular formula C16H22N4O2S B15121076 1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methoxyphenyl)piperazine

1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methoxyphenyl)piperazine

Cat. No.: B15121076
M. Wt: 334.4 g/mol
InChI Key: QMBWKUUCQAJUMB-UHFFFAOYSA-N
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Description

1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methoxyphenyl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group and a thiadiazole ring, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the 1,2,4-thiadiazole ring, which can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions. The piperazine ring is then introduced through nucleophilic substitution reactions, where the thiadiazole derivative reacts with a methoxyphenyl-substituted piperazine under controlled temperature and solvent conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting suitable solvents, catalysts, and reaction temperatures. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the piperazine or thiadiazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and other nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Biology: Research has explored the compound’s potential as a bioactive molecule, with studies investigating its interactions with biological targets such as enzymes and receptors.

    Medicine: The compound’s potential therapeutic properties are of interest, particularly in the development of new drugs for treating diseases such as cancer, infections, and neurological disorders.

    Industry: The compound’s chemical properties make it suitable for use in the development of new materials, including polymers and coatings, as well as in the formulation of specialty chemicals.

Mechanism of Action

The mechanism by which 1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methoxyphenyl)piperazine exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways involved can vary, but common mechanisms include inhibition or activation of enzymatic activity, binding to receptor sites, and altering cellular signaling pathways.

Comparison with Similar Compounds

1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methoxyphenyl)piperazine can be compared with other compounds that feature similar structural motifs, such as:

The uniqueness of this compound lies in its combination of the thiadiazole and piperazine rings, which confer distinct chemical reactivity and potential biological activities not found in simpler analogs.

Properties

Molecular Formula

C16H22N4O2S

Molecular Weight

334.4 g/mol

IUPAC Name

3-(2-methoxyethyl)-5-[4-(3-methoxyphenyl)piperazin-1-yl]-1,2,4-thiadiazole

InChI

InChI=1S/C16H22N4O2S/c1-21-11-6-15-17-16(23-18-15)20-9-7-19(8-10-20)13-4-3-5-14(12-13)22-2/h3-5,12H,6-11H2,1-2H3

InChI Key

QMBWKUUCQAJUMB-UHFFFAOYSA-N

Canonical SMILES

COCCC1=NSC(=N1)N2CCN(CC2)C3=CC(=CC=C3)OC

Origin of Product

United States

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